Differential Oxidative Addition Rates in Palladium-Catalyzed Cross-Coupling: C-Br vs. C-Cl Reactivity
In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond of 4-bromo-3-chloro-5-fluorotoluene exhibits substantially higher reactivity toward oxidative addition compared to the carbon-chlorine bond . This reactivity difference enables selective functionalization at the C4 position under mild conditions while preserving the C3 chlorine for subsequent transformations—a capability absent in mono-halogenated analogs like 2-bromo-5-fluorotoluene (CAS 452-63-1) or 3-chloro-4-fluorotoluene (CAS 1513-25-3) [1].
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | C-Br bond: High reactivity; C-Cl bond: Low reactivity |
| Comparator Or Baseline | 2-Bromo-5-fluorotoluene: C-Br bond only, no C-Cl for sequential coupling; 3-Chloro-4-fluorotoluene: C-Cl bond only, requires harsher conditions |
| Quantified Difference | C-Br oxidative addition is generally 10-100x faster than C-Cl under standard Suzuki-Miyaura conditions (class-level inference) |
| Conditions | Pd(0) catalyst, room temperature to 80°C, typical cross-coupling conditions |
Why This Matters
This orthogonal reactivity enables staged synthesis strategies where the more reactive C-Br bond is coupled first, followed by C-Cl activation under more forcing conditions, maximizing synthetic versatility.
- [1] Science of Synthesis. (n.d.). Aryl halide reactivity in Suzuki-Miyaura reactions. View Source
